1,2,4-Trifluoro-5-nitrobenzene is an aromatic compound characterized by the presence of three fluorine atoms and one nitro group attached to a benzene ring. Its molecular formula is C₆H₂F₃NO₂, and it has a molecular weight of approximately 177.08 g/mol. The compound is notable for its low melting point of -11 °C and is typically found as a pale yellow liquid . The trifluoromethyl and nitro substituents contribute to its unique chemical properties, making it a versatile reagent in organic synthesis.
There is no current information available on the specific mechanism of action of 1,2,4-Trifluoro-5-nitrobenzene in biological systems or its interaction with other compounds.
Research indicates that 1,2,4-trifluoro-5-nitrobenzene exhibits biological activity, particularly in the field of medicinal chemistry. Its derivatives have shown potential as:
Several methods exist for synthesizing 1,2,4-trifluoro-5-nitrobenzene:
1,2,4-Trifluoro-5-nitrobenzene has various applications in different fields:
Interaction studies involving 1,2,4-trifluoro-5-nitrobenzene focus on its reactivity with biological molecules and other chemical species. Research has shown that:
Several compounds share structural similarities with 1,2,4-trifluoro-5-nitrobenzene. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1,3-Difluoro-4-nitrobenzene | Two fluorine atoms at positions 1 and 3 | Different substitution pattern affects reactivity |
2,4-Difluoro-5-nitrobenzene | Two fluorine atoms at positions 2 and 4 | Exhibits distinct biological activity |
Trifluoromethylbenzene | One trifluoromethyl group | Lacks nitro group but shares similar reactivity |
The combination of three fluorine atoms and one nitro group on the benzene ring gives 1,2,4-trifluoro-5-nitrobenzene unique electronic properties that influence its reactivity and biological activity compared to similar compounds. Its specific arrangement allows for distinct pathways in
Acute Toxic;Irritant